2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Overview
Description
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate is a fluorinated organic compound known for its unique chemical properties The compound features a nonafluoropentyl group and a trinitrofluorene moiety, making it highly stable and resistant to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid with 2,2,3,3,4,4,5,5,5-nonafluoropentanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorinated alkyl group can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms such as nitroso derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with high thermal stability and resistance to chemical degradation.
Chemistry: Employed as a reagent or intermediate in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its fluorinated and nitro groups. The fluorinated alkyl chain provides hydrophobic interactions, while the nitro groups can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound in various environments .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: Another fluorinated compound with similar stability and resistance to degradation.
2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane: Shares the nonafluoropentyl group but differs in its functional groups and overall reactivity.
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate: Used in polymer synthesis and surface modification applications.
Uniqueness
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate is unique due to its combination of a highly fluorinated alkyl chain and multiple nitro groups, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity under harsh conditions .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6F9N3O9/c20-16(21,17(22,23)18(24,25)19(26,27)28)5-40-15(33)10-3-6(29(34)35)1-8-12(10)13-9(14(8)32)2-7(30(36)37)4-11(13)31(38)39/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFIKWYKKMDAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H6F9N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896282 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253605-71-9 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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